![molecular formula C20H21N5O4 B2836512 Benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 878414-05-2](/img/structure/B2836512.png)
Benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
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Description
Benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate, also known as BTD, is a synthetic compound that has gained attention in scientific research due to its unique properties. BTD is a purine derivative that has been shown to have potential applications in the field of drug development.
Scientific Research Applications
Synthesis and Pharmacological Applications
Benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a compound involved in the synthesis and evaluation of various pharmaceutical applications. For instance, Anisetti and Reddy (2017) synthesized a series of novel benzo[d]imidazolyl tetrahydropyridine carboxylates, which included related compounds, and evaluated their anti-inflammatory, antioxidant, and antimicrobial activities, demonstrating appreciable activity against standard drugs (Anisetti & Reddy, 2017). Similarly, Zolfigol et al. (2013) reported on the catalytic synthesis of 1,2,4,5-tetrasubstituted imidazoles using related compounds, highlighting their dual hydrogen-bond donor properties (Zolfigol et al., 2013).
Spectroscopic and Structural Analysis
The compound is also used in the synthesis of derivatives for spectroscopic and structural analysis. Rajkumar et al. (2015) achieved the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a process in which compounds similar to Benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate are used, characterized through various spectroscopic techniques (Rajkumar et al., 2015). Xiao-Qiang Li and Chi Zhang (2009) developed an efficient alcohol oxidation system using related compounds, demonstrating the versatility of these substances in organic synthesis (Li & Zhang, 2009).
properties
IUPAC Name |
benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-12-13(2)25-16-17(21-19(25)22(12)3)23(4)20(28)24(18(16)27)10-15(26)29-11-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFFGJZLHFEGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
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